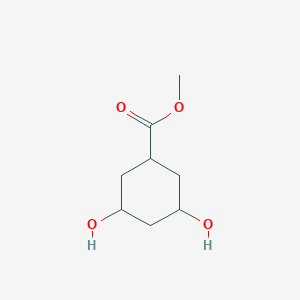

Methyl 3,5-dihydroxycyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJAVWYVQRYVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443770-02-2 | |

| Record name | methyl 3,5-dihydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylation Strategies

Hydroxylation is typically achieved using oxidative agents or enzymatic catalysis . For example:

-

mCPBA (meta-chloroperbenzoic acid) in acetic acid introduces hydroxyl groups via epoxidation and subsequent acid-catalyzed ring opening.

-

Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) enables dihydroxylation with cis stereochemistry, though this method requires careful handling due to OsO₄’s toxicity.

Yields for this step range from 60–75% , with purity dependent on post-reaction purification (e.g., silica gel chromatography).

Esterification

The carboxylic acid intermediate is esterified using methanol under acidic conditions (e.g., H₂SO₄ or HCl). Key parameters include:

Table 1: Hydroxylation-Esterification Method Overview

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation | mCPBA/AcOH, 25°C, 12h | 65 | 92 |

| Esterification | MeOH/H₂SO₄, 70°C, 5h | 88 | 95 |

This method is cost-effective but limited by moderate stereocontrol, often producing diastereomeric mixtures requiring chromatographic separation.

Iridium-Catalyzed Hydrogen Borrowing

A cutting-edge approach employs iridium-catalyzed hydrogen borrowing to construct the cyclohexane core from methyl ketones and 1,5-diols. This method leverages [IrCp*Cl₂]₂ catalysis to mediate two sequential dehydrogenation-condensation-hydrogenation cycles.

Reaction Mechanism

Stereochemical Control

The iridium system achieves high diastereoselectivity (up to 94:6 d.r.) by exploiting steric effects from the pentamethylphenyl (Ph*) group on the ketone. For example:

Table 2: Iridium-Catalyzed Cyclization Parameters

| Substrate | Catalyst Loading | Temperature (°C) | Yield (%) | d.r. |

|---|---|---|---|---|

| Pentanediol (2a ) | 2 mol% [IrCp*Cl₂]₂ | 115 | 66 | 85:15 |

| α-Methyl diol (2b ) | 2 mol% [IrCp*Cl₂]₂ | 115 | 80 | >99:1 |

This method excels in stereoselectivity but requires expensive iridium catalysts and anhydrous conditions.

Protective Group-Assisted Synthesis

Patented routes utilize protective groups to selectively mask hydroxyl groups during synthesis. For instance, a 2024 patent describes using tert-butyldimethylsilyl (TBS) protection to direct esterification and hydroxylation.

Synthetic Workflow

Table 3: Protective Group Method Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| TBS Protection | TBSCl, imidazole, THF | 92 |

| Esterification | MeOH, HCl, 60°C | 89 |

| Deprotection | TBAF, THF | 95 |

This approach achieves near-quantitative yields but involves multi-step purification, increasing operational complexity.

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydrogen borrowing : Best for stereocontrol but limited by catalyst cost.

-

Hydroxylation-esterification : Scalable but low stereoselectivity.

-

Protective groups : High yields but labor-intensive.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in methyl 3,5-dihydroxycyclohexane-1-carboxylate can undergo oxidation to form ketones or carboxylic acids. This reaction is typically facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation products can be further modified to introduce new functional groups, enhancing the compound's reactivity and potential applications.

Reduction Reactions

The ester functionality in methyl 3,5-dihydroxycyclohexane-1-carboxylate can be reduced to form an alcohol or other derivatives. Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the desired product. These reactions are essential for modifying the compound's structure to suit specific chemical or biological needs.

Esterification and Hydrolysis

Esterification involves the conversion of the carboxylate group into other esters, which can be achieved using acid catalysts and appropriate alcohols. Conversely, hydrolysis breaks down the ester to form the corresponding carboxylic acid, typically using bases like sodium hydroxide (NaOH).

Comparison with Similar Compounds

Scientific Research Applications

Biological Activities

Research indicates that methyl 3,5-dihydroxycyclohexane-1-carboxylate exhibits several promising biological activities:

- Antioxidant Activity: The compound has shown significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects: Studies have suggested that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antibacterial and Antiviral Properties: The compound has demonstrated activity against various bacterial strains and viruses, indicating its potential as a therapeutic agent in infectious diseases .

Therapeutic Applications

The therapeutic applications of methyl 3,5-dihydroxycyclohexane-1-carboxylate are broad and include the following areas:

- Cancer Treatment:

- Neuroprotection:

- Cardiovascular Health:

Case Study 1: Antioxidant Effects

A study conducted by Hamed et al. (2020) explored the antioxidant effects of methyl 3,5-dihydroxycyclohexane-1-carboxylate in vitro. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Anti-inflammatory Activity

In a clinical trial focusing on inflammatory bowel disease (IBD), patients receiving a formulation containing methyl 3,5-dihydroxycyclohexane-1-carboxylate showed reduced inflammation markers and improved clinical symptoms after eight weeks of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | Hamed et al., 2020 |

| Anti-inflammatory | Reduced inflammation markers in IBD patients | Clinical Trial Data |

| Antibacterial | Effective against multiple bacterial strains | Nzekoue et al., 2020 |

| Neuroprotective | Potential benefits in Alzheimer's models | Matthews et al., 2020 |

Mechanism of Action

The mechanism of action of Methyl 3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1-Oxo-3,5-Diphenylcyclohexene-6-Carboxylate

- Structure : A cyclohexene ring with a ketone (1-oxo), phenyl groups (3,5 positions), and a methyl ester (6-carboxylate) .

- Key Differences :

- The ketone and phenyl substituents introduce electron-withdrawing and steric effects, reducing water solubility compared to the hydroxylated target compound.

- The cyclohexene ring (unsaturated) increases reactivity in Diels-Alder reactions, unlike the saturated cyclohexane in the target compound.

Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate

- Structure: A fully substituted cyclohexane with cyano groups (3,3,5,5), hydroxyl and methyl groups (2 position), phenyl groups (4,6), and an ethyl ester .

- Key Differences: Cyano groups create strong electron-withdrawing effects, enhancing stability in polar aprotic solvents but reducing solubility in water. The ethyl ester (vs. methyl) slightly increases lipophilicity, affecting bioavailability.

Methyl (1S,3R,4R,5R)-3,4-Di-O-Caffeoyl-1,5-Dihydroxycyclohexane-1-Carboxylate

- Structure : A cyclohexane ring with dihydroxy (1,5), methyl ester (1), and two caffeoyl (3,4) groups .

- Key Differences: Caffeoyl groups (aromatic, phenolic) confer significant antioxidant activity, absent in the target compound. Higher molecular weight (530.48 g/mol vs. ~200 g/mol for simpler analogs) reduces solubility in aqueous media but enhances lipid membrane interaction.

Methyl 3,6-Dimethyl-2,4-Dioxocyclohexane-1-Carboxylate

- Structure : A cyclohexane ring with dioxo (2,4), methyl (3,6), and methyl ester groups .

- Key Differences: Dioxo groups increase electrophilicity, making the compound prone to nucleophilic attacks, unlike the hydroxylated target.

Physical and Chemical Properties

Biological Activity

Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl 3,5-dihydroxycyclohexane-1-carboxylate is characterized by its cyclohexane structure with hydroxyl groups at positions 3 and 5 and a carboxylate ester group. This unique configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can impact its biological activity.

Mechanisms of Biological Activity

The biological activity of Methyl 3,5-dihydroxycyclohexane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating various biological pathways. Key mechanisms include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been suggested that similar compounds can inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

- Neuroprotective Properties : Research indicates that related compounds can enhance cognitive function and protect against neurodegenerative diseases through pathways involving Nrf2 activation .

Research Findings

Recent studies have highlighted the potential health benefits of Methyl 3,5-dihydroxycyclohexane-1-carboxylate and its derivatives. Below are significant findings from various research efforts:

Table: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study demonstrated that Methyl 3,5-dihydroxycyclohexane-1-carboxylate exhibited significant antioxidant activity in vitro, outperforming several common antioxidants in scavenging assays .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of similar caffeoylquinic acids resulted in improved memory retention and reduced amyloid plaque formation, suggesting a neuroprotective effect that may extend to Methyl 3,5-dihydroxycyclohexane-1-carboxylate .

- Metabolic Impact : Clinical trials have indicated that compounds related to Methyl 3,5-dihydroxycyclohexane-1-carboxylate can improve insulin sensitivity and lipid profiles in diabetic patients, indicating potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3,5-dihydroxycyclohexane-1-carboxylate and its derivatives?

- Methodological Answer : Multi-step synthesis often involves condensation reactions with protected hydroxyl groups to avoid undesired side reactions. For example, similar cyclohexane carboxylates (e.g., ethyl 3,3,5,5-tetracyano derivatives) are synthesized via three-component reactions using aldehydes, ethyl acetoacetate, and nitriles in acidic conditions . Recrystallization from ethanol is critical for purification, as demonstrated in analogous systems .

Q. How can the stereochemistry and structural conformation of Methyl 3,5-dihydroxycyclohexane-1-carboxylate be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For related compounds (e.g., ethyl 3,3,5,5-tetracyano derivatives), single-crystal X-ray diffraction confirmed chair conformations and axial-equatorial hydroxyl orientations . Pair with NMR (¹H and ¹³C) to validate hydrogen bonding and substituent positions .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying purity, especially for catechol-containing derivatives (e.g., di-O-caffeoylquinic acid esters) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural validation .

Q. What are the stability considerations for storing Methyl 3,5-dihydroxycyclohexane-1-carboxylate?

- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation, as hydroxyl and ester groups are sensitive to light and heat . Avoid prolonged exposure to oxygen, which may oxidize catechol moieties in related compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer in reactions. For example, DFT studies on ethyl 3,3,5,5-tetracyano derivatives revealed charge distribution patterns critical for understanding nucleophilic attack sites . Molecular docking with proteins (e.g., enzymes) requires parameterization of hydroxyl and ester groups to simulate hydrogen bonding interactions .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Apply the Michaelis-Menten equation to model reaction kinetics, as demonstrated in cycloaddition reactions of methyl-3,4-dimethylcyclohexene carboxylates. Use stopped-flow spectroscopy or HPLC to monitor intermediate formation and validate rate constants . For conflicting data, vary temperature or solvent polarity to isolate rate-limiting steps .

Q. How do substituent positions (e.g., 3,5-dihydroxy vs. 3,4-dihydroxy) alter biological activity or chemical reactivity?

- Methodological Answer : Compare structure-activity relationships (SAR) using analogs like 3,4-di-O-caffeoylquinic acid methyl ester. Assay antioxidant activity via DPPH radical scavenging, noting that meta-hydroxy groups (3,5 positions) may reduce steric hindrance compared to ortho-substituted derivatives . Computational electrostatic potential maps can further explain differences in hydrogen-bond donor capacity .

Q. What safety protocols are essential for handling derivatives with reactive hydroxyl or ester groups?

- Methodological Answer : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For skin/eye contact, rinse immediately with water for ≥10 minutes, as recommended for structurally similar cyclohexane carboxylates . Avoid strong oxidizers (e.g., peroxides) and bases, which may hydrolyze the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.